molecular formula C10H20N4 B13631286 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B13631286
M. Wt: 196.29 g/mol
InChI Key: BXZWPOYFVPSDPG-UHFFFAOYSA-N
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Description

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an isobutyl group, a methyl group, and a propan-1-amine group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cyclization and substitution processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The final product is typically purified through techniques like recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized triazole compounds .

Scientific Research Applications

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its isobutyl and propan-1-amine groups differentiate it from other triazole derivatives, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C10H20N4

Molecular Weight

196.29 g/mol

IUPAC Name

2-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]propan-1-amine

InChI

InChI=1S/C10H20N4/c1-7(2)5-9-12-10(8(3)6-11)14(4)13-9/h7-8H,5-6,11H2,1-4H3

InChI Key

BXZWPOYFVPSDPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=N1)C(C)CN)C

Origin of Product

United States

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